molecular formula C18H12F2N2S B2527945 2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881968-89-4

2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2527945
CAS RN: 881968-89-4
M. Wt: 326.36
InChI Key: FDLXBZROLUTTLH-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests the presence of both fluorobenzyl and fluorophenyl groups attached to the imidazo[2,1-b]thiazole core.

Synthesis Analysis

The synthesis of related fluorinated benzothiazole derivatives has been reported, where synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were developed . Similarly, the synthesis of various imidazo[2,1-b][1,3,4]thiadiazole derivatives has been described, indicating that the synthesis of the compound would likely involve the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the fluorobenzyl and fluorophenyl groups .

Molecular Structure Analysis

Crystal structure analyses of similar compounds have been performed, revealing that these molecules can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure . These studies suggest that the molecular structure of "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" would likely show similar characteristics.

Chemical Reactions Analysis

The imidazo[2,1-b]thiazole core is known to participate in various chemical reactions. For instance, a multicomponent reaction involving 2-aminobenzothiazoles has been reported, which could be relevant to the synthesis or further functionalization of the compound . Additionally, the presence of fluorine atoms could influence the reactivity and electronic properties of the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" are not directly reported, the properties of related compounds can provide insights. For example, the introduction of fluorine atoms is known to affect the lipophilicity, stability, and potential biological activity of molecules . The crystal packing and intermolecular interactions observed in similar compounds also suggest that the compound would have a solid-state structure conducive to stability .

properties

IUPAC Name

6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXBZROLUTTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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